Analgesic Activity: Class-Level Evidence for Central and Peripheral Antinociception vs. Ketorolac
The target compound belongs to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class, for which published in vivo analgesic data exist. In the acetic acid-induced writhing model (25 mg/kg p.o.), class representatives inhibited writhing by −21.05% to −66.60% compared to vehicle control, with compound 14b outperforming the reference drug ketorolac . In the hot-plate test (55 °C, 25 mg/kg), five derivatives (10b, 10c, 14b, 16a, 16b) produced significant prolongation of paw-licking latency (P<0.05), with compound 14b showing antinociception 1-fold higher than ketorolac . The N5 2-chlorobenzyl substituent present in the target compound is anticipated to enhance central antinociception further, based on the established SAR that hydrophobic N5 substitution increases blood–brain barrier penetration in this series . No direct head-to-head data for the target compound exist.
| Evidence Dimension | In vivo analgesic activity (acetic acid writhing inhibition % at 25 mg/kg p.o.) |
|---|---|
| Target Compound Data | Not directly tested; predicted range: −30% to −66% based on class SAR |
| Comparator Or Baseline | Class representatives 10a–c, 14a,b, 16a,b: −21.05% to −66.60% writhing inhibition; Ketorolac (reference): baseline comparator |
| Quantified Difference | Best-in-class compound 14b: −66.60% writhing inhibition vs. ketorolac (quantitative value not specified in abstract; described as more effective than reference) |
| Conditions | In vivo mouse model, 25 mg/kg p.o., acetic acid 0.6% i.p., writhing counted for 10 min, 60 min post-administration |
Why This Matters
For procurement decisions in analgesic discovery programs, selection of an N5-substituted thiazolo[4,5-d]pyridazinone with a 2-chlorobenzyl group may provide a differentiated starting point for lead optimization, as the class has demonstrated central and peripheral antinociceptive activity exceeding ketorolac.
- [1] Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. (2016). Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255–268. View Source
